Prednisolone caproate

説明

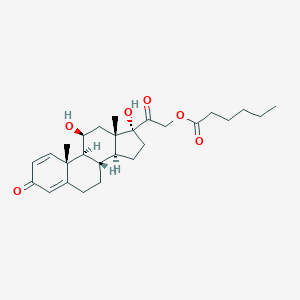

Structure

3D Structure

特性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h10,12,14,19-21,24,29,32H,4-9,11,13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSAKUGJOSFARZ-FOMYWIRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024448 | |

| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69164-69-8 | |

| Record name | (11β)-11,17-Dihydroxy-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69164-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069164698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PA7CJ4RFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prednisolone caproate mechanism of action in inflammatory models

An In-depth Technical Guide on the Core Mechanism of Action of Prednisolone Caproate in Inflammatory Models

Introduction

Prednisolone caproate is a synthetic glucocorticoid, a class of steroid hormones renowned for their potent anti-inflammatory and immunosuppressive properties.[1][2] As a derivative of prednisolone, its mechanism of action is rooted in the well-established pathways of glucocorticoid signaling. The caproate ester modification primarily influences the pharmacokinetics of the drug, such as its absorption and duration of action, while the core anti-inflammatory effects are mediated by the prednisolone moiety. This technical guide provides a detailed exploration of the molecular mechanisms by which prednisolone caproate modulates inflammatory responses, with a focus on its actions in established experimental models of inflammation. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

The anti-inflammatory effects of prednisolone are multifaceted, involving both genomic and non-genomic pathways. The primary mechanism is the regulation of gene transcription through its interaction with the glucocorticoid receptor (GR).[3]

Genomic Mechanisms

The genomic actions of prednisolone are mediated by the cytosolic Glucocorticoid Receptor (GR), which, upon ligand binding, translocates to the nucleus to either activate or repress gene transcription.[4]

-

Glucocorticoid Receptor Binding and Nuclear Translocation: Being lipophilic, prednisolone diffuses across the cell membrane and binds to the GR in the cytoplasm. This binding event causes the dissociation of a chaperone protein complex, including heat shock proteins, from the GR. The activated prednisolone-GR complex then dimerizes and translocates into the nucleus.[1]

-

Transrepression of Pro-Inflammatory Genes: A major component of prednisolone's anti-inflammatory action is the suppression of pro-inflammatory gene expression.[4] This is achieved through the interference with key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6] The activated GR can physically interact with these transcription factors, preventing their binding to DNA and subsequent activation of target genes that encode for cytokines, chemokines, and adhesion molecules.[6]

-

Transactivation of Anti-Inflammatory Genes: The prednisolone-GR complex can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1] This binding leads to the increased transcription of several anti-inflammatory proteins, including:

-

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2, a critical enzyme in the arachidonic acid pathway, thereby blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][7]

-

IκBα (Inhibitor of NF-κB): By upregulating the synthesis of IκBα, prednisolone enhances the sequestration of NF-κB in the cytoplasm, providing another layer of inhibition on this key pro-inflammatory pathway.[8]

-

Anti-inflammatory cytokines: Prednisolone can promote the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).[2]

-

Caption: Genomic mechanism of prednisolone action.

Effects in In Vivo Inflammatory Models

The anti-inflammatory activity of prednisolone caproate is evaluated in various animal models that mimic aspects of human inflammatory conditions.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.[9][10] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[10] The early phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines.[10][11]

Experimental Protocol:

-

Animals: Male Wistar rats or Swiss mice are typically used.[11][12] Animals are acclimatized for at least one week before the experiment.[13]

-

Grouping: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of prednisolone caproate.[13]

-

Drug Administration: Test compounds are usually administered orally or intraperitoneally 30 to 60 minutes before the carrageenan injection.[13][14]

-

Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw of each animal.[13]

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[13]

-

Data Analysis: The percentage of edema inhibition is calculated for the treated groups compared to the control group.[13]

Caption: Experimental workflow for Carrageenan-induced paw edema.

Croton Oil-Induced Ear Edema

This model is used to assess the topical anti-inflammatory activity of compounds.[15] Croton oil contains phorbol esters that are potent inflammatory agents, inducing edema, erythema, and cellular infiltration.[16]

Experimental Protocol:

-

Animals: Male Swiss mice are commonly used.[17]

-

Grouping: Similar to the paw edema model, animals are divided into control, positive control (e.g., dexamethasone), and treatment groups.[17]

-

Induction and Treatment: A solution of croton oil in a vehicle like acetone is applied to the inner surface of the right ear.[17] The test compound (prednisolone caproate) is often co-applied with the croton oil. The left ear typically receives the vehicle alone and serves as a control.[17]

-

Measurement of Edema: After a set period (e.g., 6 hours), animals are euthanized, and a standard-sized circular section is punched from both ears.[15][16] The difference in weight between the right and left ear punches is a measure of the edema.[15]

-

Data Analysis: The percentage of edema inhibition by the treatment is calculated relative to the control group.

Caption: Experimental workflow for Croton oil-induced ear edema.

Quantitative Data on Anti-inflammatory Effects

The efficacy of prednisolone in modulating key inflammatory pathways has been quantified in various in vitro and in vivo studies.

Inhibition of NF-κB Activity

Prednisolone is a potent inhibitor of the NF-κB signaling pathway.[18] Studies have quantified its inhibitory effects on NF-κB nuclear translocation and reporter gene activity.

| Model System | Parameter | Result | Reference |

| Human Pulmonary Artery Smooth Muscle Cells (PASMC) | Inhibition of PDGF-induced p65 nuclear translocation | 80.9 ± 8.1% inhibition at 200 µM | [19] |

| Human Pulmonary Artery Smooth Muscle Cells (PASMC) | Inhibition of PDGF-induced p50 nuclear translocation | 74.8 ± 8.2% inhibition at 200 µM | [19] |

| C2C12 Myoblasts (TNF-α stimulated) | IC₅₀ for NF-κB inhibition | 0.2 nM | [18] |

| C2C12 Myotubes (TNF-α stimulated) | IC₅₀ for NF-κB inhibition | 1.8 nM | [18] |

Modulation of Cytokine Expression

Prednisolone treatment has been shown to reduce the expression of pro-inflammatory cytokines in clinical and experimental settings.

| Model/Condition | Cytokine | Effect of Prednisolone | Reference |

| Leprosy Type 1 Reactions (Skin Lesions) | TNF-α | Reduced number of TNF-α positive cells after 1 month | [20][21][22] |

| Leprosy Type 1 Reactions (Skin Lesions) | IL-1β (mRNA) | Reduced expression | [20][21][22] |

| Leprosy Type 1 Reactions (Skin Lesions) | IL-10 | Reduced number of IL-10 positive cells after 1 month | [20][21][22] |

| Erythema Nodosum Leprosum (in vitro) | TNF (in response to M. leprae) | Production reduced from 83.6 pg/mL to 10.7 pg/mL | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | E-selectin expression (induced by IL-1β or TNF-α) | Dose-dependent reduction | [23] |

Conclusion

The mechanism of action of prednisolone caproate in inflammatory models is a classic example of glucocorticoid-mediated immunosuppression. Its primary efficacy stems from the binding to the glucocorticoid receptor, leading to profound changes in the expression of a wide array of genes controlling the inflammatory cascade. Through the dual actions of transrepression of pro-inflammatory transcription factors like NF-κB and transactivation of anti-inflammatory proteins, prednisolone effectively dampens the production of key inflammatory mediators, including cytokines and prostaglandins. The quantitative data from various in vitro and in vivo models underscore its potency in inhibiting these pathways. A thorough understanding of these mechanisms is crucial for the rational design and development of next-generation anti-inflammatory therapeutics.

References

- 1. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 2. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Prednisone? [synapse.patsnap.com]

- 7. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. benchchem.com [benchchem.com]

- 14. inotiv.com [inotiv.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of prednisolone treatment on cytokine expression in patients with leprosy type 1 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical synthesis and purification of Prednisolone caproate

An In-depth Technical Guide to the Chemical Synthesis and Purification of Prednisolone Caproate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisolone caproate, also known as prednisolone hexanoate, is a synthetic glucocorticoid corticosteroid used topically for its anti-inflammatory properties to treat conditions such as dermatosis, hemorrhoids, and anal fissures.[1] As with all active pharmaceutical ingredients (APIs), the efficacy and safety of Prednisolone caproate are directly linked to its purity. The presence of impurities, arising from starting materials, by-products, or degradation, can impact the drug's safety and therapeutic effect. Therefore, robust and well-controlled synthesis and purification processes are critical.

This technical guide provides a detailed overview of the chemical synthesis and purification of Prednisolone caproate. It includes comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to support researchers and professionals in the development and manufacturing of this important corticosteroid ester.

Chemical Synthesis of Prednisolone Caproate

The synthesis of Prednisolone caproate is typically achieved through the esterification of the 21-hydroxyl group of prednisolone with caproic acid or a more reactive derivative thereof. A common industrial strategy involves activating the 21-hydroxyl group to create a better leaving group, such as a mesylate, which is then displaced by the carboxylate anion.

Experimental Protocol: Two-Step Synthesis

This protocol is based on established methods for corticosteroid ester synthesis, such as the preparation of prednisolone pivalate and hexahydrobenzoate.[2]

Step 1: Preparation of Prednisolone-21-methanesulfonate (Mesylate)

-

Dissolution: Dissolve Prednisolone in anhydrous pyridine in a reaction vessel under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Activation: Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, slowly pour the mixture into a vessel containing a mixture of ice and water to precipitate the product.

-

Isolation: Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the crude Prednisolone-21-mesylate intermediate.

Step 2: Synthesis of Prednisolone Caproate

-

Reactant Preparation: In a separate vessel, dissolve sodium caproate in dimethylformamide (DMF).

-

Reaction: Add the dried Prednisolone-21-mesylate from Step 1 to the sodium caproate solution under a nitrogen atmosphere.

-

Heating: Heat the reaction mixture to approximately 60-70 °C and stir for 4-6 hours. Again, monitor the reaction's completion by TLC or HPLC.

-

Precipitation: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude Prednisolone caproate.

-

Isolation and Washing: Filter the crude product, wash extensively with water to remove residual DMF and salts, and then with a cold, dilute hydrocarbon solvent (e.g., hexane) to remove excess caproic acid.

-

Drying: Dry the crude product under vacuum.

| Parameter | Value/Condition | Reference |

| Step 1: Mesylation | ||

| Prednisolone:Methanesulfonyl Chloride Molar Ratio | 1 : 1.2 | [2] |

| Solvent | Anhydrous Pyridine | [2] |

| Temperature | 0-10 °C | [2] |

| Reaction Time | 2-4 hours | [2] |

| Step 2: Substitution | ||

| Prednisolone-21-mesylate:Sodium Caproate Molar Ratio | 1 : 1.5 | [2] |

| Solvent | Dimethylformamide (DMF) | [2] |

| Temperature | 60-70 °C | [2] |

| Reaction Time | 4-6 hours | [2] |

| Overall Yield (Crude) | 80-90% (Estimated) | [2] |

Purification Methodologies

Purification is a critical step to remove unreacted starting materials, reagents, and side-products. The primary methods for purifying corticosteroid esters are recrystallization and preparative chromatography.[3][4]

Method 1: Recrystallization

Recrystallization is a robust technique for removing impurities with different solubility profiles from the main compound. It is often used for large-scale industrial purification.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent system. For corticosteroids, acetone, methanol, or mixtures with water are commonly effective.[2] A good solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude Prednisolone caproate in a minimum amount of boiling acetone.

-

Filtration (Hot): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. The slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[2]

Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity, especially for isolating reference standards or in complex mixtures, preparative HPLC is the method of choice.[3] Reversed-phase chromatography is typically used for corticosteroids.[3]

Experimental Protocol:

-

Sample Preparation: Dissolve the crude product in a suitable solvent, ideally the mobile phase, to a high concentration. Filter the solution through a 0.45 µm filter before injection.

-

Column and Mobile Phase: Select a reversed-phase column (e.g., C18). The mobile phase often consists of a mixture of water and organic solvents like acetonitrile and methanol. A gradient elution is often required to separate closely related impurities.[3]

-

Injection and Elution: Inject a large volume of the concentrated sample onto the preparative column. Run the gradient program to elute the components.

-

Fraction Collection: Collect fractions as the peaks elute, guided by a UV detector (typically set at ~254 nm for prednisolone derivatives).[5]

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to identify those containing the pure product.

-

Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Final Step: The resulting solid may be recrystallized from a suitable solvent to obtain the final crystalline product.

| Parameter | Preparative HPLC Conditions | Reference |

| Column | Reversed-Phase C18 | [3][6] |

| Mobile Phase A | Water | [3] |

| Mobile Phase B | Acetonitrile/Methanol/Isopropanol Mixture | [3] |

| Elution Mode | Gradient | [3] |

| Detection | UV at 254 nm | [5] |

| Sample Solvent | Methanol or Acetonitrile | [3] |

| Feature | Recrystallization | Preparative HPLC |

| Purity Achievable | Good to High (>99%) | Very High (>99.8%) |

| Yield | Moderate to High (can have losses in mother liquor) | Moderate (potential for losses during fraction pooling and solvent removal) |

| Throughput/Scale | High, suitable for industrial scale | Low to Moderate, suitable for lab and kilo-lab scale |

| Cost | Low (solvents, basic equipment) | High (instrumentation, columns, large solvent volumes) |

| Selectivity | Dependent on solubility differences | High, can resolve very similar impurities |

References

- 1. axplora.com [axplora.com]

- 2. US3037034A - Process for the preparation of esters of corticosteroids - Google Patents [patents.google.com]

- 3. agilent.com [agilent.com]

- 4. britannica.com [britannica.com]

- 5. Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method [amecj.com]

- 6. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Profile of Prednisolone Caproate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vivo pharmacokinetic and pharmacodynamic data for Prednisolone caproate is limited. This guide synthesizes the available information and extrapolates from data on the active moiety, prednisolone, and other prednisolone esters to provide a comprehensive overview for research and development purposes. All extrapolated information should be considered with appropriate scientific caution.

Introduction

Prednisolone caproate is a synthetic glucocorticoid, an ester derivative of prednisolone.[1] It is primarily utilized for its potent anti-inflammatory and immunosuppressive properties, often in topical or local formulations to minimize systemic exposure and associated side effects.[1] Understanding the in vivo behavior of this specific ester is crucial for optimizing its therapeutic efficacy and safety profile in drug development. This technical guide provides a detailed examination of the available pharmacokinetic and pharmacodynamic data, experimental methodologies, and relevant biological pathways.

Pharmacokinetics

The pharmacokinetic profile of Prednisolone caproate is intrinsically linked to its hydrolysis into the active compound, prednisolone. The caproate ester moiety modifies the lipophilicity of the molecule, influencing its absorption, distribution, and rate of conversion to the active form.

Absorption and Bioavailability

Prednisolone caproate is often administered locally, for instance, rectally.[2] Systemic absorption following such administration has been observed, indicating that the drug can enter the bloodstream.[2]

A study evaluating the urinary excretion of prednisolone after rectal administration of a Prednisolone caproate formulation provides indirect evidence of its systemic absorption. Following the administration of a suppository containing Prednisolone caproate, prednisolone was detected in the urine, with peak levels observed around 3 hours post-administration.[2] The levels of prednisolone fell below the reporting threshold between 15 to 21 hours.[2] In contrast, a cream formulation resulted in urinary concentrations of prednisolone that remained below the reporting level, suggesting lower systemic absorption from the cream base compared to the suppository.[2]

For comparison, oral administration of prednisolone generally leads to rapid and almost complete absorption.[3] The esterification to caproate is expected to delay the rate of absorption and conversion to active prednisolone compared to oral administration of the parent drug.

Distribution

Once absorbed and hydrolyzed to prednisolone, the distribution is governed by the physicochemical properties of prednisolone. Prednisolone exhibits non-linear binding to plasma proteins, primarily to transcortin and to a lesser extent, albumin.[4] This non-linear binding results in dose-dependent changes in the volume of distribution and plasma clearance of prednisolone.[3]

Metabolism and Excretion

Following its release, prednisolone undergoes hepatic metabolism, including reduction, oxidation, and conjugation.[3] The metabolites are then primarily excreted in the urine.[2][3] The study on rectal administration of Prednisolone caproate confirmed the urinary excretion of its active metabolite, prednisolone.[2]

Quantitative Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for Prednisolone caproate in vivo are not well-documented in publicly accessible literature. The table below summarizes urinary excretion data following rectal administration, which provides an indication of systemic absorption and elimination.

| Formulation | Analyte | Time to Peak Urinary Concentration | Time to Fall Below Reporting Level |

| Suppository | Prednisolone | ~3 hours | 15 - 21 hours |

| Cream | Prednisolone | Remained below reporting level | Remained below reporting level |

Pharmacodynamics

The pharmacodynamic effects of Prednisolone caproate are mediated by its active metabolite, prednisolone. As a glucocorticoid, prednisolone exerts its anti-inflammatory and immunosuppressive effects through genomic and non-genomic mechanisms.

Mechanism of Action

The primary mechanism of action involves the binding of prednisolone to cytosolic glucocorticoid receptors (GR). Upon binding, the receptor-ligand complex translocates to the nucleus and acts as a transcription factor. This can lead to:

-

Transactivation: Increased transcription of anti-inflammatory genes, such as those for lipocortin-1 and anti-inflammatory cytokines.

-

Transrepression: Decreased transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.

This modulation of gene expression results in the suppression of the inflammatory cascade and a reduction in the activity of various immune cells.

Signaling Pathway

The signaling pathway for glucocorticoids is well-established. The following diagram illustrates the general mechanism of action of prednisolone upon its release from Prednisolone caproate.

Caption: General signaling pathway of Prednisolone.

Pharmacodynamic Effects

The topical and local anti-inflammatory activity of prednisolone and its esters is well-documented.[7][8] Studies on other topically applied prednisolone esters have shown potent anti-inflammatory effects in various animal models, such as carrageenan-induced edema and paper disk granuloma.[7] It is expected that Prednisolone caproate would exhibit similar potent local anti-inflammatory activity.

Experimental Protocols

Detailed experimental protocols for the in vivo study of Prednisolone caproate are not extensively published. However, based on the available literature for prednisolone and other corticosteroids, the following methodologies are relevant.

In Vivo Pharmacokinetic Study Design

A typical in vivo pharmacokinetic study for a locally administered drug like Prednisolone caproate would involve the following steps:

References

- 1. axplora.com [axplora.com]

- 2. researchgate.net [researchgate.net]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral prednisolone suppresses skin inflammation in a healthy volunteer imiquimod challenge model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of Prednisolone Caproate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisolone caproate is a synthetic glucocorticoid, a corticosteroid ester, utilized for its potent anti-inflammatory and immunosuppressive properties. As a derivative of prednisolone, it is designed to offer modified pharmacokinetic characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of Prednisolone caproate, offering critical data and methodologies for professionals in drug development and research.

Molecular Structure and Identification

Prednisolone caproate, also known as prednisolone hexanoate, is the 21-caproate ester of prednisolone. The addition of the caproate (hexanoate) group increases the lipophilicity of the parent compound, prednisolone.

Table 1: Molecular Identifiers for Prednisolone Caproate

| Identifier | Value | Citation |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | [1] |

| Molecular Formula | C27H38O6 | [1] |

| Molecular Weight | 458.6 g/mol | [1] |

| CAS Number | 69164-69-8 | [1] |

| Canonical SMILES | CCCCCC(=O)OCC(=O)C1(CC[C@@H]2[C@@]1(C--INVALID-LINK--O)C)O | [1] |

| InChI Key | DNSAKUGJOSFARZ-FOMYWIRZSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a drug molecule are paramount in determining its formulation, delivery, and ultimate bioavailability. The esterification of prednisolone with caproic acid to form prednisolone caproate significantly alters these properties compared to the parent drug.

Table 2: Physicochemical Data for Prednisolone and Prednisolone Caproate

| Property | Prednisolone | Prednisolone Caproate (Predicted) | Citation |

| Melting Point (°C) | ~235 (with decomposition) | 184.5 - 185.5 | [2] |

| logP (Octanol/Water) | 1.6 | 4.3 | [1][2] |

| pKa | Non-ionizable | Non-ionizable | [3] |

| Aqueous Solubility | Very slightly soluble (0.22-0.24 mg/mL at 25°C) | Predicted to be lower than prednisolone | [3] |

Experimental Protocols

Determination of Melting Point:

The melting point of a compound can be determined using a digital melting point apparatus. A small, powdered sample of the substance is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded. For corticosteroids like prednisolone, decomposition may occur at the melting point.[2]

Determination of logP (Octanol-Water Partition Coefficient):

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common experimental protocol. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). The partition coefficient is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[4]

Determination of Aqueous Solubility:

The solubility of a compound in water can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of water at a specific temperature (e.g., 25°C or 37°C). The mixture is agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured using a validated analytical method like UV-Vis spectrophotometry or HPLC.[3]

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

As a glucocorticoid, prednisolone caproate exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The binding of the ligand to the cytoplasmic GR triggers a cascade of events leading to the modulation of gene expression.

Caption: Glucocorticoid Receptor Signaling Pathway.

Upon entering the cell, prednisolone caproate binds to the cytoplasmic glucocorticoid receptor (GR), which is part of a complex with heat shock proteins (HSPs) and immunophilins.[5][6] This binding induces a conformational change, leading to the dissociation of the associated proteins and the dimerization of the GR-ligand complex.[5] The activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[6] This interaction modulates the transcription of target genes, leading to the increased synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines, ultimately resulting in the therapeutic effects of the drug.[7]

Experimental Workflow: Synthesis of Prednisolone Caproate

The synthesis of prednisolone caproate typically involves the esterification of prednisolone with caproic acid or a reactive derivative thereof. The following diagram illustrates a general experimental workflow for this synthesis.

Caption: General Synthesis Workflow for Prednisolone Caproate.

The synthesis begins by dissolving prednisolone in a suitable solvent, often a base like pyridine, which also acts as a catalyst and acid scavenger.[8] A reactive derivative of caproic acid, such as caproyl chloride or caproic anhydride, is then added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating to drive the esterification to completion. After the reaction, the mixture is worked up by quenching with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified, commonly by column chromatography, to yield pure prednisolone caproate. The final product is then characterized using various analytical techniques, including Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and physicochemical properties of Prednisolone caproate. The data and experimental protocols presented are intended to be a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental characteristics is essential for the rational design of formulations and the successful clinical application of this potent corticosteroid.

References

- 1. Prednisolone caproate | C27H38O6 | CID 155202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fip.org [fip.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prednisolone - Wikipedia [en.wikipedia.org]

- 8. Prednisolone synthesis - chemicalbook [chemicalbook.com]

In Vitro Anti-inflammatory Activity of Prednisolone Caproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the in vitro anti-inflammatory activity of prednisolone, the active form of prednisolone caproate. Specific experimental data for prednisolone caproate is limited in publicly available literature. Prednisolone caproate is an ester prodrug of prednisolone, designed to be hydrolyzed to release the active prednisolone molecule. The caproate moiety increases the lipophilicity of the compound, which may enhance its cellular uptake and duration of action, but the fundamental anti-inflammatory mechanisms are attributed to the prednisolone component.

Introduction

Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is the active metabolite of prednisone and is widely used in the treatment of a variety of inflammatory and autoimmune conditions.[2] The anti-inflammatory effects of prednisolone are mediated by its interaction with glucocorticoid receptors (GR), leading to the modulation of gene expression and interference with pro-inflammatory signaling pathways.[3] This guide details the in vitro anti-inflammatory profile of prednisolone, providing insights into its mechanisms of action, experimental protocols for its evaluation, and quantitative data from relevant studies.

Molecular Mechanism of Action

Prednisolone exerts its anti-inflammatory effects through multiple mechanisms at the cellular and molecular level. Upon diffusing into the cell, prednisolone binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression through two primary modes of action: transactivation and transrepression.[3]

2.1. Transrepression: Inhibition of Pro-inflammatory Transcription Factors

A major component of prednisolone's anti-inflammatory activity is its ability to suppress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5]

-

Inhibition of NF-κB: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] Prednisolone interferes with this pathway by:

-

Increasing IκBα synthesis: The GR-prednisolone complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter of the IκBα gene, upregulating its expression. This leads to an increased pool of IκBα, which can more effectively retain NF-κB in the cytoplasm.[7]

-

Directly interacting with NF-κB subunits: The GR-prednisolone complex can physically interact with the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.[3]

-

-

Inhibition of AP-1: The AP-1 transcription factor is typically a dimer of proteins from the Jun and Fos families. It is activated by various stimuli, including cytokines and growth factors, and regulates the expression of genes involved in inflammation and immune responses. Prednisone, the prodrug of prednisolone, has been shown to inhibit the IL-1β-induced activation of AP-1.[8] This is achieved, in part, by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which is crucial for the activation of c-Jun, a key component of AP-1.[5]

Signaling Pathway Diagrams

Caption: Prednisolone Inhibition of the NF-κB Signaling Pathway.

Effects on Inflammatory Mediators

Prednisolone's modulation of transcription factors results in a broad suppression of pro-inflammatory mediators.

3.1. Cytokine Production

In vitro studies have consistently demonstrated that prednisolone significantly inhibits the production of key pro-inflammatory cytokines.[9] In response to stimulation with M. leprae whole-cell sonicates, prednisolone treatment of peripheral blood mononuclear cells (PBMCs) from patients with Erythema Nodosum Leprosum led to a marked decrease in the production of TNF-α.[9] Specifically, in vitro TNF production was considerably higher before treatment (83.6 pg/mL ± 18.82) compared to during treatment (10.7 pg/mL ± 2.79).[9] Similarly, prednisolone has been shown to decrease the production of IL-1β and IL-6.[9]

3.2. Inflammatory Enzymes

Prednisolone also downregulates the expression of enzymes that are critical for the synthesis of inflammatory mediators.

-

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Prednisone has been shown to markedly inhibit IL-1β-induced COX-2 protein and mRNA expression, as well as COX-2 promoter activity and the production of its metabolite, prostaglandin E2 (PGE2).[10]

-

Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule. Steroidal antedrugs of prednisolone have demonstrated a concentration-dependent inhibition of NO production in LPS-stimulated RAW 264.7 murine macrophage cells, although their potencies were lower than that of prednisolone itself.[11]

Quantitative Data Summary

The following table summarizes quantitative data on the in vitro anti-inflammatory effects of prednisolone and its derivatives from various studies.

| Cell Type | Stimulant | Parameter Measured | Compound | Effect | Reference |

| Human PBMCs | M. leprae WCS | TNF-α production | Prednisolone | Inhibition from 83.6 pg/mL to 10.7 pg/mL | [9] |

| Human PBMCs | M. leprae WCS | IL-6 production | Prednisolone | Decreased production | [9] |

| Human PBMCs | M. leprae WCS | IL-1β production | Prednisolone | Decreased production | [9] |

| HEI-OC1 murine auditory cells | IL-1β | COX-2 expression | Prednisone | Marked inhibition of protein and mRNA expression | [10] |

| HEI-OC1 murine auditory cells | IL-1β | PGE2 production | Prednisone | Marked inhibition | [10] |

| RAW 264.7 murine macrophages | LPS | Nitric Oxide (NO) production | Prednisolone derivatives | Concentration-dependent inhibition | [11] |

| Human pulmonary artery smooth muscle cells | PDGF | NF-κB (p65/p50) nuclear translocation | Prednisolone (200 µM) | Marked inhibition | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro anti-inflammatory activity of a compound like prednisolone caproate.

5.1. LPS-Stimulated Macrophage Assay for Cytokine and Nitric Oxide Production

This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (Prednisolone Caproate)

-

Griess Reagent for Nitric Oxide (NO) assay

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[13]

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[14]

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control. Pre-treat the cells for 1-2 hours.[13]

-

Stimulation: Following pre-treatment, add LPS to a final concentration of 10-100 ng/mL.[14]

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Nitric Oxide (NO) Assay: Mix an equal volume of supernatant with Griess Reagent in a 96-well plate. Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.[13]

-

Cytokine ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.[13]

5.2. Western Blot Analysis of NF-κB Pathway Activation

This protocol details the detection of key proteins in the NF-κB signaling pathway to assess the inhibitory effect of a test compound.

Materials:

-

Cell culture reagents as described above

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment and Lysis: Culture and treat cells as described in the macrophage assay. For time-dependent analysis of IκBα phosphorylation, a shorter LPS stimulation time (e.g., 30 minutes) is recommended.[15] After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[15]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar assay.[16]

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.[16]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Incubate the membrane with primary antibodies overnight at 4°C.[15]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection and Analysis:

5.3. Luciferase Reporter Assay for Transcription Factor Activity

This assay measures the activity of a specific transcription factor (e.g., NF-κB or AP-1) by quantifying the expression of a reporter gene (luciferase) under the control of response elements for that transcription factor.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Luciferase reporter plasmid containing response elements for the transcription factor of interest (e.g., NF-κB-Luc)

-

Control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the specific luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.

-

Treatment: After 24-48 hours, treat the cells with the inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.[17]

-

Luciferase Assay:

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Experimental Workflow Diagram

Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assessment.

Conclusion

Prednisolone demonstrates robust in vitro anti-inflammatory activity primarily through the suppression of key pro-inflammatory transcription factors NF-κB and AP-1. This leads to a significant reduction in the production of a wide array of inflammatory mediators, including cytokines and enzymes involved in the inflammatory cascade. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro evaluation of the anti-inflammatory properties of prednisolone caproate and other novel anti-inflammatory compounds. While the caproate ester is expected to modulate the pharmacokinetic properties of prednisolone, the fundamental anti-inflammatory mechanisms are anticipated to be consistent with those of the parent molecule. Further in vitro studies directly on prednisolone caproate are warranted to elucidate any specific effects of the ester moiety on cellular activity.

References

- 1. SMPDB [smpdb.ca]

- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 5. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Frontiers | The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions [frontiersin.org]

- 10. Prednisone inhibits the IL-1β-induced expression of COX-2 in HEI-OC1 murine auditory cells through the inhibition of ERK-1/2, JNK-1 and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Core Structural Differences Between Prednisolone Caproate and Prednisolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone, a potent synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune disorders. To modulate its physicochemical and pharmacokinetic properties, various ester prodrugs have been developed. Among these is prednisolone caproate, the 21-caproate ester of prednisolone. This technical guide provides a comprehensive analysis of the key structural differences between prednisolone and prednisolone caproate, delving into their distinct physicochemical properties, pharmacokinetic profiles, and pharmacodynamic implications. Detailed experimental protocols for the characterization and comparison of these two compounds are also provided to facilitate further research and development in this area.

Introduction

Glucocorticoids exert their profound anti-inflammatory and immunosuppressive effects primarily through their interaction with the glucocorticoid receptor (GR). Prednisolone, the active metabolite of prednisone, is a widely prescribed corticosteroid.[1] However, its clinical utility can be optimized by modifying its chemical structure to enhance its therapeutic index. Esterification at the C21 hydroxyl group is a common strategy to create prodrugs with altered properties. Prednisolone caproate, also known as prednisolone hexanoate, is one such derivative where a caproate (hexanoate) moiety is attached to the C21 position of the prednisolone backbone.[2][3] This structural modification significantly impacts the molecule's lipophilicity, which in turn influences its formulation, absorption, distribution, and duration of action. This guide will elucidate these differences from a technical perspective, providing valuable insights for researchers and professionals in drug development.

Structural and Physicochemical Differences

The fundamental structural difference between prednisolone and prednisolone caproate lies in the substitution at the C21 position. In prednisolone, this position is occupied by a hydroxyl group, whereas in prednisolone caproate, it is esterified with caproic acid.

Caption: Structural transformation from prednisolone to prednisolone caproate.

This seemingly minor alteration has profound consequences on the physicochemical properties of the molecule, as summarized in the table below.

| Property | Prednisolone | Prednisolone Caproate | Reference |

| Molecular Formula | C21H28O5 | C27H38O6 | [4],[5] |

| Molecular Weight ( g/mol ) | 360.44 | 458.59 | [4],[5] |

| Aqueous Solubility | ~223 mg/L (at 25 °C) | Predicted to be significantly lower | [4] |

| Lipophilicity (XlogP) | 1.6 | 4.3 (Predicted) | [4],[6] |

| pKa | Neutral | Neutral | [7] |

Pharmacokinetic Implications

The structural differences between prednisolone and prednisolone caproate directly influence their pharmacokinetic profiles.

Absorption

The route of administration heavily dictates the relevance of the differing physicochemical properties. For oral administration, the increased lipophilicity of prednisolone caproate may enhance its absorption from the gastrointestinal tract. However, for topical and intra-articular applications, the higher lipophilicity can lead to better penetration and retention in lipid-rich tissues like the skin and synovial membranes.[8]

Distribution and Metabolism

Following administration, prednisolone caproate acts as a prodrug and is designed to be hydrolyzed by esterases in the plasma and other tissues to release the active prednisolone.[9][10] This enzymatic cleavage is a critical step for its pharmacological activity. The rate of this hydrolysis can influence the onset and duration of action. Studies on other prednisolone esters have shown that they are rapidly hydrolyzed in plasma.[11]

Prednisolone itself exhibits complex, dose-dependent pharmacokinetics and is 70-90% bound to plasma proteins, primarily albumin and corticosteroid-binding globulin.[12][13]

Comparative Pharmacokinetic Parameters

Direct comparative pharmacokinetic data for prednisolone versus prednisolone caproate is scarce in the readily available literature. However, based on the prodrug nature of the caproate ester, one can anticipate a delayed Tmax for the appearance of prednisolone in the systemic circulation following administration of prednisolone caproate, as compared to the administration of prednisolone itself. The Cmax and AUC of the released prednisolone would depend on the rate and extent of hydrolysis of the caproate ester.

Pharmacodynamic Considerations

The pharmacodynamic activity of both compounds is ultimately mediated by prednisolone's binding to the glucocorticoid receptor.

Caption: Glucocorticoid receptor signaling pathway for prednisolone caproate.

An important consideration is the receptor binding affinity of the prodrug itself. Studies on other 21-esters of corticosteroids have indicated that they possess a lower binding affinity for the glucocorticoid receptor compared to the parent alcohol.[12] This suggests that prednisolone caproate is likely to have a significantly lower affinity for the GR than prednisolone, reinforcing its role as a prodrug that requires conversion to the active form.

Experimental Protocols

In Vitro Hydrolysis of Prednisolone Caproate in Plasma

Objective: To determine the rate of hydrolysis of prednisolone caproate to prednisolone in human plasma.

Methodology:

-

Preparation of Solutions: Prepare stock solutions of prednisolone caproate and prednisolone in a suitable organic solvent (e.g., methanol).

-

Incubation: Add a small volume of the prednisolone caproate stock solution to pre-warmed human plasma to achieve the desired final concentration.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the plasma mixture.

-

Protein Precipitation: Immediately add a cold organic solvent (e.g., acetonitrile) to the aliquots to precipitate plasma proteins and stop the enzymatic reaction.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the concentrations of both prednisolone caproate and prednisolone using a validated HPLC method.[14]

Caption: Workflow for in vitro plasma hydrolysis assay.

Competitive Glucocorticoid Receptor Binding Assay

Objective: To compare the binding affinities of prednisolone and prednisolone caproate for the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: Prepare a source of glucocorticoid receptors, typically from a cell line expressing the receptor (e.g., HeLa cells) or a commercially available recombinant human GR.[15]

-

Radioligand: Use a radiolabeled glucocorticoid with high affinity for the GR, such as [3H]-dexamethasone.

-

Competition: In a multi-well plate, incubate a constant concentration of the radioligand and the receptor preparation with increasing concentrations of unlabeled prednisolone or prednisolone caproate.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is often achieved by rapid filtration through a glass fiber filter that retains the receptor-ligand complex.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can then be determined.

Caption: Workflow for competitive glucocorticoid receptor binding assay.

Conclusion

The esterification of prednisolone at the C21 position to form prednisolone caproate represents a strategic modification to alter the drug's physicochemical and pharmacokinetic properties. The addition of the caproate moiety significantly increases lipophilicity, which is expected to enhance tissue penetration and retention, particularly in topical applications. As a prodrug, prednisolone caproate requires in vivo hydrolysis to release the pharmacologically active prednisolone. This bioconversion step, along with the inherent lower receptor binding affinity of the ester, are key pharmacodynamic distinctions. The experimental protocols provided herein offer a framework for the direct, quantitative comparison of these two important glucocorticoid entities, which can aid in the rational design and development of future corticosteroid therapies.

References

- 1. ClinPGx [clinpgx.org]

- 2. axplora.com [axplora.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. PubChemLite - Prednisolone caproate (C27H38O6) [pubchemlite.lcsb.uni.lu]

- 7. fip.org [fip.org]

- 8. Binding of prednisolone and its ester prodrugs in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Pharmacokinetics and pharmacodynamics of prednisolone following extremely high dosage as prednisolone hemisuccinate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Corticosteroids in liver disease: studies on the biological conversion of prednisone to prednisolone and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.com [tools.thermofisher.com]

Cellular Pathways Modulated by Prednisolone Caproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisolone caproate is a synthetic glucocorticoid, functioning as an ester prodrug of prednisolone. Following administration, it is metabolized into prednisolone, its biologically active form. Therefore, the cellular and molecular mechanisms of action of prednisolone caproate are those of prednisolone. Prednisolone exerts potent anti-inflammatory and immunosuppressive effects by modulating a vast array of cellular signaling pathways and gene expression profiles.[1][2] It is a cornerstone therapy for a wide range of inflammatory and autoimmune conditions, including arthritis, lupus, inflammatory bowel disease, and asthma.[1][3]

This technical guide provides an in-depth overview of the core cellular pathways modulated by prednisolone exposure. It includes a summary of quantitative data on gene and protein expression, detailed experimental protocols for key assays, and visualizations of the critical signaling cascades.

Primary Mechanism of Action: Glucocorticoid Receptor Signaling

The actions of prednisolone are primarily mediated through its interaction with the cytosolic Glucocorticoid Receptor (GR), a ligand-activated transcription factor.[4][5] The signaling cascade, often referred to as the genomic pathway, involves several key steps that ultimately alter the transcription of hundreds of genes.

-

Cellular Entry and Receptor Binding : Being lipophilic, prednisolone readily diffuses across the cell membrane into the cytoplasm.[1]

-

GR Activation : In the cytoplasm, prednisolone binds to the ligand-binding domain of the GR, which is part of an inactive multiprotein complex including heat shock proteins (HSPs) like Hsp90.[5] This binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[1][5]

-

Nuclear Translocation : The activated prednisolone-GR complex rapidly translocates into the nucleus.[1]

-

Gene Regulation : Once in the nucleus, the complex homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1][6]

-

Transactivation : Binding to positive GREs initiates the transcription of genes, leading to the synthesis of anti-inflammatory proteins such as Annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[3][7]

-

Transrepression : The GR complex can also bind to negative GREs (nGREs) or, more commonly, interfere with the activity of other transcription factors, thereby repressing the expression of pro-inflammatory genes.[1][6]

-

Modulation of Pro-Inflammatory Transcription Factors

A crucial aspect of prednisolone's anti-inflammatory effect is its ability to suppress the activity of key pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8][9] This is a central mechanism of transrepression.

-

Inhibition of NF-κB : In inflammatory states, NF-κB is activated and translocates to the nucleus, driving the expression of numerous inflammatory genes, including cytokines (TNF-α, IL-6, IL-8), chemokines, and adhesion molecules.[10] The activated GR can physically interact with NF-κB subunits (p65/p50), preventing them from binding to their DNA target sites and thereby blocking transcription.[9][10][11] This steroid-induced blockade is a key mechanism for suppressing the inflammatory cascade in diseases like IBD.[10]

-

Inhibition of AP-1 : AP-1 (a complex typically formed by Fos and Jun proteins) is another transcription factor that regulates genes involved in inflammation and cell proliferation. Similar to its effect on NF-κB, the activated GR can bind to AP-1 and inhibit its transcriptional activity.[8]

Data Presentation: Gene and Protein Expression

Prednisolone exposure leads to significant changes in the expression of a wide range of genes and proteins. These changes underlie both its therapeutic effects and potential side effects.

Table 1: Summary of Genes Modulated by Prednisolone Exposure

This table summarizes key genes found to be differentially expressed in various tissues and cell types following prednisolone treatment, as reported in transcriptomic studies.

| Gene Symbol | Gene Name | Tissue/Cell Type | Regulation | Associated Pathway/Function | Reference |

| FKBP5 | FK506 Binding Protein 5 | Liver, T-cells | Up-regulated | GR signaling feedback, stress | [12] |

| PCK1 | Phosphoenolpyruvate Carboxykinase 1 | Liver | Up-regulated | Gluconeogenesis | [12] |

| GADD45B/G | Growth Arrest and DNA Damage Inducible Beta/Gamma | Liver | Up-regulated | Cell cycle arrest, Apoptosis | [12] |

| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Liver | Up-regulated | Cell cycle arrest | [12] |

| DUSP1 | Dual Specificity Phosphatase 1 (MKP-1) | Airway Smooth Muscle | Up-regulated | MAPK signaling inhibition | [13] |

| KLF15 | Kruppel Like Factor 15 | Airway Smooth Muscle | Up-regulated | Glucocorticoid response | [13] |

| CRISPLD2 | Cysteine Rich Secretory Protein LCCL Domain Containing 2 | Airway Smooth Muscle | Up-regulated | Anti-inflammatory, Lung development | [13] |

| IL6 | Interleukin 6 | Airway Smooth Muscle | Down-regulated | Inflammation | [13] |

| IL8 | Interleukin 8 | Colon Mucosa | Down-regulated | Inflammation, Chemotaxis | [10] |

| CTSK | Cathepsin K | Bone | Up-regulated | Osteoclast activity, Bone resorption | [14] |

| ACP5 | Acid Phosphatase 5, Tartrate Resistant | Bone | Up-regulated | Osteoclast activity | [14] |

| OSTN | Osteocrin | Bone | Down-regulated | Bone formation | [14] |

Table 2: Summary of Proteins Modulated by Prednisolone Exposure

This table highlights proteins identified through proteomic analyses to be differentially regulated by glucocorticoid treatment. Quantitative proteomic data for prednisolone is less common in public literature; this table is representative of glucocorticoid effects.

| Protein Name | UniProt ID | Cellular Location | Regulation | Associated Pathway/Function | Reference |

| Annexin A1 | P04083 | Cytoplasm, Membrane | Up-regulated | Anti-inflammation, inhibits PLA2 | [3] |

| IκB-α | P25963 | Cytoplasm | Up-regulated | NF-κB inhibition | [8] |

| Gilz | Q99576 | Cytoplasm, Nucleus | Up-regulated | T-cell apoptosis, inhibits NF-κB/AP-1 | [8] |

| MKP-1 | P28562 | Nucleus | Up-regulated | MAPK pathway inhibition | [8] |

Experimental Protocols & Workflows

Investigating the cellular effects of prednisolone involves a range of molecular biology techniques. Below are detailed methodologies for common experiments.

General Experimental Workflow

A typical workflow to study the effects of a drug like prednisolone on cellular pathways involves cell culture, treatment, sample collection, molecular analysis (genomic, transcriptomic, or proteomic), and data interpretation.

Protocol: RNA Sequencing for Transcriptome Analysis

This protocol outlines the steps to identify gene expression changes in response to prednisolone using RNA-Seq.[13]

-

Cell Culture and Treatment :

-

Culture a relevant human cell line (e.g., A549, primary human airway smooth muscle cells) to 70-80% confluency in appropriate media.[5][13]

-

Treat cells with the desired concentration of prednisolone (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[13] Perform experiments in biological triplicate.

-

-

RNA Extraction :

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent).

-

Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction, including an on-column DNase digestion step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer 2100) to ensure high integrity (RIN > 8).

-

-

Library Preparation and Sequencing :

-

Generate sequencing libraries from ~1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection), RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.

-

Perform paired-end sequencing on a high-throughput platform (e.g., Illumina HiSeq/NovaSeq) to a desired read depth (e.g., >30 million reads per sample).[13][15]

-

-

Data Analysis :

-

Perform quality control on raw sequencing reads (e.g., using FastQC).

-

Align reads to a reference genome (e.g., hg38) using a splice-aware aligner (e.g., STAR).

-

Quantify gene-level expression counts (e.g., using Salmon or featureCounts).[15]

-

Perform differential expression analysis between prednisolone- and vehicle-treated groups using a package like DESeq2 or edgeR to identify statistically significant changes.[15]

-

Conduct pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed genes to identify modulated biological processes.

-

Protocol: Western Blotting for Protein Analysis

This protocol details the steps for validating changes in the expression of a specific target protein.[5][16][17]

-

Cell Culture and Treatment :

-

Follow the same procedure as described in section 4.2.1.

-

-

Protein Extraction (Lysate Preparation) :

-

Place the culture dish on ice and wash cells twice with ice-cold PBS.[5]

-

Add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.

-

Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[17]

-

Sonicate the lysate briefly to shear genomic DNA and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

-

Transfer the supernatant (protein lysate) to a fresh tube.

-

-

Protein Quantification and Sample Preparation :

-

SDS-PAGE and Protein Transfer :

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.

-

Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunodetection :

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18]

-

Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[17]

-

Capture the signal using an imaging system (e.g., ChemiDoc) or X-ray film.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control protein (e.g., GAPDH or β-actin) to determine relative protein expression.

-

References

- 1. Prednisolone - Wikipedia [en.wikipedia.org]

- 2. Prednisone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 4. What is the mechanism of Prednisone? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Corticosteroid effects on cell signalling | European Respiratory Society [publications.ersnet.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Effects of steroid treatment on activation of nuclear factor kappaB in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]